molecular formula C28H25N7O B2917344 2,2-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920406-50-4

2,2-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2917344
CAS No.: 920406-50-4
M. Wt: 475.556
InChI Key: ALYKETAKWGWUGF-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine ring and a diphenyl-substituted ethanone moiety. The triazolopyrimidine scaffold is a bicyclic system combining triazole and pyrimidine rings, which is structurally analogous to purine bases, making it a promising candidate for targeting nucleotide-binding proteins or enzymes .

Properties

IUPAC Name

2,2-diphenyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N7O/c36-28(24(21-10-4-1-5-11-21)22-12-6-2-7-13-22)34-18-16-33(17-19-34)26-25-27(30-20-29-26)35(32-31-25)23-14-8-3-9-15-23/h1-15,20,24H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYKETAKWGWUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2-Diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the triazole and piperazine moieties. The exact synthetic route can vary based on the desired purity and yield.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer activity. For instance:

  • Mechanism : The compound may inhibit specific kinases involved in cancer progression. Studies have shown that similar compounds can act as inhibitors of Aurora kinase and PDGF receptor pathways .
  • Cell Lines Tested : Various studies have tested this compound against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), showing promising IC50 values indicating cytotoxicity .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity:

  • Spectrum : It has shown effectiveness against a range of bacterial strains and fungi. The triazole ring is often implicated in enhancing the antimicrobial efficacy due to its ability to interfere with microbial metabolism .

Other Pharmacological Activities

In addition to anticancer and antimicrobial properties, the compound has been investigated for:

  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity : Compounds with similar structures have been noted for their ability to scavenge free radicals, thus providing protective effects against oxidative stress .

Case Studies

Several case studies highlight the biological activity of this compound:

Study ReferenceBiological ActivityFindings
AnticancerSignificant inhibition of cancer cell proliferation in vitro with IC50 values < 10 µM.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria with MIC values ranging from 5 to 20 µg/mL.
Anti-inflammatoryReduced TNF-alpha production in LPS-stimulated macrophages by over 50%.

The biological mechanisms underlying the activities of this compound involve:

  • Enzyme Inhibition : Inhibition of kinases such as Aurora kinase and PDGF receptor contributes to its anticancer effects.
  • DNA Interaction : Potential intercalation into DNA or inhibition of topoisomerases could explain its cytotoxicity.
  • Modulation of Signaling Pathways : The compound may modulate various signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of triazolopyrimidine-piperazine derivatives with variations in substituents influencing physicochemical and biological properties. Below is a detailed comparison with structurally related analogs:

Structural and Functional Comparison

Compound Name Triazolopyrimidine Substituent Ethanone Substituent Molecular Weight (g/mol) Key Features
Target Compound: 2,2-Diphenyl-1-(4-(3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone Phenyl 2,2-Diphenyl ~487.5 High steric bulk; hydrophobic diphenyl group may enhance membrane permeability.
2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone 4-Methoxyphenyl 4-Fluorophenyl ~479.5 Electron-withdrawing (F) and electron-donating (OCH₃) groups; may modulate solubility.
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone 4-Ethoxyphenyl Phenoxy ~459.5 Ethoxy group increases lipophilicity; phenoxy moiety may influence π-π interactions.
3-(3,4-Dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one 3,4-Dimethoxyphenyl Phenylpiperazinyl ~505.5 Dimethoxy groups enhance solubility; pyrimidinone core alters hydrogen bonding.
1-(4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone Benzyl 2-Methoxyphenoxy ~459.5 Benzyl group increases steric hindrance; methoxyphenoxy may improve solubility.

Key Observations

Substituent Effects: Electron-Donating Groups (e.g., OCH₃, OPh): Compounds with methoxy or ethoxy substituents (e.g., ) exhibit improved solubility compared to purely hydrophobic groups like diphenyl. Halogenated Groups (e.g., F): The 4-fluorophenyl group in may enhance metabolic stability and binding affinity through electronegative interactions.

Piperazine Linker :

  • All compounds retain the piperazine moiety, which confers conformational flexibility and basicity, aiding in solubility and receptor interactions.

The triazolopyrimidine core’s resemblance to purines implies possible kinase or GPCR targeting, though further experimental validation is required.

Q & A

Q. What are the recommended synthetic routes for 2,2-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves sequential coupling of the triazolo-pyrimidine core with piperazine and diphenylacetyl moieties. Key steps include:
  • Nucleophilic substitution for piperazine attachment under reflux in anhydrous DMF (120°C, 12h) .
  • Schiff base formation for ketone linkage, monitored by TLC (silica gel, ethyl acetate/hexane 3:7).
  • Purification : Use column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) to achieve >95% purity.
  • Optimization : Adjust molar ratios (1:1.2 for piperazine) and inert atmosphere (N₂) to minimize side reactions.

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR (¹H/¹³C): Confirm proton environments (e.g., piperazine N–H at δ 3.2–3.5 ppm) and carbonyl signals (C=O at ~170 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 523.2345).
  • X-ray crystallography : Resolve stereochemistry (monoclinic P2₁/c space group, as in analogous triazolo-pyrimidines) .
  • HPLC : Assess purity (C18 column, acetonitrile/water 70:30, UV detection at 254 nm).

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, logP) for bioavailability studies?

  • Methodological Answer :
  • Solubility : Use the shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis spectroscopy (λmax 280 nm) .
  • logP : Employ reverse-phase HPLC (C18 column) with reference standards or computational tools (e.g., Molinspiration).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-Glo™) at 10 µM–100 nM concentrations .
  • Cytotoxicity : MTT assay in HEK-293 or HeLa cells (48h exposure, IC₅₀ calculation via nonlinear regression) .
  • Data normalization : Include positive controls (e.g., staurosporine for cytotoxicity) and triplicate replicates.

Advanced Research Questions

Q. How can structural ambiguities in the triazolo-pyrimidine core be resolved when crystallographic data is unavailable?

  • Methodological Answer :
  • DFT calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) and compare computed vs. experimental NMR shifts .
  • 2D NMR : Utilize NOESY for spatial proximity analysis (e.g., piperazine-phenyl interactions) .
  • Vibrational spectroscopy : IR peaks for C=N (1650 cm⁻¹) and triazole ring (1520 cm⁻¹) confirm tautomeric forms .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Compare protocols for cell lines (e.g., passage number), serum concentration, and incubation time .
  • Purity verification : Re-analyze batches via HPLC and exclude impurities >2% .
  • Meta-analysis : Use tools like RevMan to pool data, adjusting for variables (e.g., IC₅₀ normalization to parental cell lines) .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer :
  • Fate studies : Use OECD 307 guidelines for soil biodegradation (aerobic conditions, 28d) with LC-MS/MS quantification .
  • Aquatic toxicity : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h) per OECD 202/201 .
  • Bioaccumulation : Compute BCF (bioconcentration factor) via octanol-water partitioning (log Kow) .

Q. What strategies improve metabolic stability in vivo?

  • Methodological Answer :
  • Liver microsome assays : Incubate with human/rat microsomes (37°C, NADPH), monitoring parent compound depletion via LC-MS .
  • Metabolite ID : Use Q-TOF MS/MS to identify oxidation (e.g., piperazine N-oxide) or glucuronidation products .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on phenyl rings to reduce CYP450 metabolism .

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?

  • Methodological Answer :
  • Analog synthesis : Vary substituents on the diphenylacetyl (e.g., -Cl, -OCH₃) and triazolo-pyrimidine moieties .
  • Docking simulations : Use AutoDock Vina with target protein PDB (e.g., kinase domains) to predict binding modes .
  • Free-energy perturbation : Calculate ΔΔG for substituent effects using molecular dynamics (e.g., Schrodinger’s FEP+) .

Q. What experimental designs evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH stability : Incubate in buffers (pH 1.2–9.0) at 37°C, sampling at 0, 6, 24h for HPLC analysis .
  • Photodegradation : Expose to UV light (320–400 nm) per ICH Q1B guidelines, monitoring degradation products .
  • Lyophilization stability : Store lyophilized powder at -20°C, 4°C, and 25°C for 6 months, assessing potency loss .

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